XEN907

Description

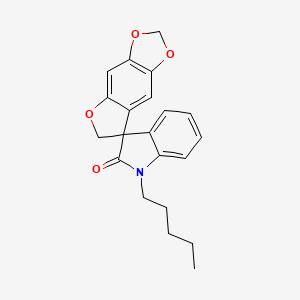

Structure

3D Structure

Properties

IUPAC Name |

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRUZIIERITEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its pivotal role in human pain perception is underscored by the profound phenotypes associated with mutations in its encoding gene, SCN9A. Individuals with gain-of-function mutations experience debilitating pain syndromes, while those with loss-of-function mutations exhibit a congenital insensitivity to pain. XEN907, a novel spirooxindole compound, is a potent and selective inhibitor of NaV1.7, representing a promising therapeutic candidate for the treatment of a variety of pain states. This technical guide provides a comprehensive overview of the mechanism of action of this compound on NaV1.7, detailing its binding characteristics, electrophysiological effects, and preclinical efficacy.

Core Mechanism of Action: State-Dependent Pore Blockade

This compound exerts its inhibitory effect on NaV1.7 through a state-dependent blockade of the channel's pore. This mechanism is characterized by a significantly higher affinity for the inactivated states of the channel compared to the resting state. This property is crucial for its therapeutic potential, as it allows for preferential targeting of hyperexcitable neurons, which are characteristic of chronic pain states, while sparing normally functioning neurons.

Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this state-dependent inhibition. This compound binds within the central cavity of the NaV1.7 pore, a site accessible to pore blockers. Its binding induces a conformational change in the DIV-S6 helix, causing a transition from an α-helix to a π-helix. This structural rearrangement effectively tightens the fast inactivation gate of the channel, stabilizing it in a non-conducting, inactivated state.

Quantitative Analysis of this compound's Potency and Electrophysiological Effects

The interaction of this compound with the NaV1.7 channel has been extensively characterized using electrophysiological techniques, primarily whole-cell patch-clamp recordings. The following tables summarize the key quantitative data regarding its potency and effects on channel kinetics.

| Parameter | Value | Holding Potential | Reference |

| IC50 | 3 nM | - | [1] |

| IC50 (Inactivated State) | 0.034 µM | -80 mV | |

| IC50 (Resting State) | 1.1 µM | -120 mV |

| Electrophysiological Parameter | Effect of this compound (100 nM) | Reference |

| Voltage-Dependence of Fast Inactivation | Hyperpolarizing shift | |

| Recovery from Fast Inactivation | Slowed |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The electrophysiological data for this compound were obtained using standard whole-cell patch-clamp techniques on HEK293 cells stably expressing human NaV1.7.

Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently or stably transfected with plasmids encoding the human NaV1.7 α-subunit and auxiliary β1- and β2-subunits using standard transfection reagents.

Electrophysiological Recordings:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

-

Recording Equipment: Recordings are performed using an patch-clamp amplifier and digitizer. Data are acquired and analyzed using specialized software.

-

Voltage Protocols:

-

State-dependent Inhibition: To determine the IC50 for the resting and inactivated states, cells are held at -120 mV (favoring the resting state) or -80 mV (increasing the population of inactivated channels) before a depolarizing pulse to elicit sodium currents.

-

Voltage-Dependence of Fast Inactivation: A series of prepulses to various potentials are applied before a test pulse to assess the voltage at which half of the channels are inactivated (V1/2 of inactivation).

-

Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.

-

Cryo-Electron Microscopy

The high-resolution structure of the human NaV1.7/β1/β2 complex bound to this compound was determined using single-particle cryo-EM.

Sample Preparation: The NaV1.7 protein complex is purified and concentrated. This compound is added to the purified protein at a concentration several-fold higher than its IC50 to ensure saturation of the binding site. The complex is then applied to cryo-EM grids, which are rapidly frozen in liquid ethane.

Data Collection and Processing: Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected and processed using specialized software to reconstruct the 3D structure of the complex at near-atomic resolution.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound preferentially binds to and stabilizes the inactivated state of the NaV1.7 channel.

Electrophysiology Experimental Workflow

Caption: Workflow for characterizing this compound's effects on NaV1.7 using patch-clamp electrophysiology.

Cryo-EM Structural Determination Workflow

Caption: Workflow for determining the structure of the NaV1.7-XEN907 complex via cryo-EM.

Preclinical Efficacy in Pain Models

While specific quantitative data for this compound in preclinical pain models is not extensively published in the public domain, its development is predicated on the well-established role of NaV1.7 in pain signaling. The potent and selective nature of this compound for NaV1.7 suggests it would be efficacious in animal models of inflammatory and neuropathic pain where NaV1.7 expression and activity are upregulated. Commonly used models to test the efficacy of NaV1.7 inhibitors include:

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: Injection of CFA into the paw of a rodent induces a localized inflammation, resulting in thermal and mechanical hypersensitivity.

-

Spared Nerve Injury (SNL) Model of Neuropathic Pain: Ligation of two of the three terminal branches of the sciatic nerve produces long-lasting mechanical allodynia and thermal hyperalgesia.

Conclusion

This compound is a potent, state-dependent inhibitor of the NaV1.7 sodium channel. Its mechanism of action, involving the stabilization of the inactivated state through binding to a site within the channel pore, has been elucidated through detailed electrophysiological and structural studies. This mode of action provides a strong rationale for its development as a novel analgesic with a potentially favorable side-effect profile. Further disclosure of its selectivity against other NaV subtypes and comprehensive data from preclinical pain models will be critical in fully defining its therapeutic potential for the treatment of a broad range of pain conditions.

References

The Discovery and Synthesis of XEN907: A Technical Whitepaper on a Potent and Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of XEN907, a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This compound emerged from a focused drug discovery campaign targeting NaV1.7, a genetically validated target for the treatment of pain. This whitepaper details the key preclinical data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties. Furthermore, detailed experimental methodologies are provided for the key assays used to characterize this compound, and its discovery workflow and mechanism of action are visually represented through diagrams.

Introduction

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals.[1][2] It is preferentially expressed in peripheral nociceptive neurons and plays a key role in setting the threshold for action potential generation.[1][3] Human genetic studies have provided compelling evidence for the central role of NaV1.7 in pain perception; loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes.[1][2][4] These findings have established NaV1.7 as a high-priority target for the development of novel analgesics.

This compound is a novel spirooxindole compound that potently and selectively blocks the NaV1.7 channel.[5] Its discovery represents a significant advancement in the pursuit of non-opioid pain therapeutics. This whitepaper serves as a technical guide to the discovery, synthesis, and preclinical characterization of this compound.

The Discovery of this compound

The journey to identify this compound began with a high-throughput screening (HTS) campaign that identified an initial oxindole hit, compound 2a.[5] While this initial compound demonstrated activity against NaV1.7, it also possessed undesirable structural features. The subsequent lead optimization process focused on improving potency and drug-like properties.

A key strategy in the evolution of the lead series was scaffold rigidification. This approach led to the design and synthesis of a novel spirooxindole core, which ultimately yielded this compound.[5] This structural modification resulted in a significant enhancement of potency against the NaV1.7 channel.

Synthesis of this compound

While the specific, detailed synthesis of this compound is proprietary, a representative synthetic route can be proposed based on published methods for preparing structurally related spiro-oxindole compounds.[6] The synthesis of the spiro[dihydrofuran-3,3'-oxindole] core is a key feature of this class of molecules. A plausible synthetic approach is outlined below.

Representative Synthetic Scheme:

The synthesis would likely commence with a substituted oxindole, which is then functionalized at the 3-position. A key step would involve the construction of the spirocyclic dihydrofuran ring. This could potentially be achieved through a variety of methods, including but not limited to, a tandem reaction of an appropriate oxindole precursor with an aldehyde in a suitable solvent system. The final steps would involve the introduction of the N-pentyl group and any other necessary modifications to arrive at the final this compound structure.

Step 1: Preparation of a functionalized 3-substituted oxindole. Step 2: Cyclization to form the spiro[dihydrofuran-3,3'-oxindole] core. Step 3: N-alkylation to introduce the pentyl group. Step 4: Final modifications and purification.

This synthetic strategy allows for the modular construction of the molecule, enabling the exploration of structure-activity relationships by varying the substituents on both the oxindole and the dihydrofuran rings.

Mechanism of Action and In Vitro Profile

This compound is a potent blocker of the human NaV1.7 channel with an IC50 of 3 nM.[7] It exhibits a state-dependent inhibition, showing a higher affinity for the inactivated state of the channel.[8] This property is crucial for its therapeutic potential, as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pain states.

Signaling Pathway

The sensation of pain is initiated by noxious stimuli that activate nociceptors, specialized sensory neurons. This activation leads to the opening of ion channels, including NaV1.7, causing a depolarization of the neuronal membrane. If this depolarization reaches the threshold, an action potential is generated and propagated along the axon to the central nervous system, where it is perceived as pain. By blocking NaV1.7, this compound effectively raises the threshold for action potential firing in nociceptors, thereby inhibiting the transmission of pain signals.

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological and pharmacokinetic data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Human NaV1.7 | [¹⁴C]guanidinium influx | HEK293 | 3 | [7] |

Table 2: In Vitro Selectivity and Off-Target Profile of this compound

| Target/Assay | Result | Reference |

| Broad panel of 63 receptors and transporters | No significant activity at 10 µM | |

| CYP3A4 (recombinant human enzyme) | Inhibition observed | [7] |

Table 3: In Vitro ADME Profile of this compound

| Parameter | Species | Result | Reference |

| Cytotoxicity (% viable cells after 16h) | HepG2 | >99% | [7] |

| Hepatocyte Stability (% remaining after 2h) | Rat | 21% | [7] |

| Human | 34% | [7] | |

| Dog | 46% | [7] |

Preclinical In Vivo Profile

The in vivo properties of this compound have been evaluated in rats to assess its pharmacokinetic profile and potential for efficacy in pain models.

Pharmacokinetics in Rats

Following oral and intravenous administration in rats, this compound demonstrated moderate bioavailability and rapid clearance.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUClast (h·ng/mL) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |

| Oral (p.o.) | 10 | 35 | 143 | - | - | - | 13 | [7] |

| Intravenous (i.v.) | 3 | - | - | 2.6 | 9.4 | 35.0 | - | [7] |

Experimental Protocols

In Vitro Potency Assay: [¹⁴C]guanidinium Influx Assay

This assay measures the influx of radiolabeled guanidinium through open sodium channels as an indicator of channel activity.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 channels are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with a low-sodium buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Sodium channels are opened using a depolarizing agent (e.g., veratridine).

-

[¹⁴C]guanidinium is added, and the influx is allowed to proceed for a defined period.

-

The influx is terminated by washing with a cold stop buffer.

-

Cells are lysed, and the amount of intracellular [¹⁴C]guanidinium is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of guanidinium influx is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Dosing:

-

Intravenous (i.v.): this compound is formulated in a suitable vehicle and administered as a single bolus dose into the tail vein.

-

Oral (p.o.): this compound is formulated in a suitable vehicle and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUClast, T½, Clearance, Volume of Distribution, and Bioavailability) are calculated using non-compartmental analysis software.

Conclusion

This compound is a potent and selective spirooxindole-based inhibitor of NaV1.7 that was discovered through a rational drug design approach involving scaffold rigidification. Its promising in vitro profile, characterized by nanomolar potency and a clean off-target profile, coupled with in vivo pharmacokinetic data, establishes it as a valuable lead compound for the development of novel non-opioid analgesics. The detailed experimental methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other NaV1.7 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in various pain models.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8742109B2 - Synthetic methods for spiro-oxindole compounds - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Role of XEN907 in Pain Pathways: A Technical Guide to NaV1.7 Target Validation

In-depth analysis of the potent and selective NaV1.7 blocker, XEN907, reveals a promising, albeit complex, avenue for the development of novel analgesics. This technical guide synthesizes the available preclinical and structural data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's target validation in the context of pain signaling.

Initial Clarification: This guide focuses on the validation of this compound as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. While the initial inquiry for this report mentioned NaV1.6, extensive review of the scientific literature confirms that the primary and validated target of this compound is NaV1.7, a channel with a well-established role in human pain perception.

Executive Summary

This compound is a novel, spirooxindole-based small molecule that has demonstrated high-affinity, state-dependent blockade of the human NaV1.7 channel, a genetically validated target for pain. Preclinical evidence supports its potential as an analgesic, although the translation of NaV1.7 inhibitors to clinical efficacy has been a notable challenge for the field. This document provides a detailed examination of the experimental data validating this compound's mechanism of action, its activity in preclinical models of pain, and the underlying signaling pathways.

This compound: In Vitro Characterization and Potency

This compound has been rigorously characterized in vitro to establish its potency and selectivity for the NaV1.7 channel. Electrophysiological assays have been central to this validation, providing quantitative measures of the compound's inhibitory activity.

Table 1: In Vitro Potency of this compound on Human NaV1.7

| Parameter | Value | Assay Type | Cell Line | Holding Potential | Reference |

| IC₅₀ | 3 nM | Guanidinium Influx | HEK293 | Not Specified | [1] |

| IC₅₀ (Resting State) | >10 µM | Patch Clamp | HEK293 | -120 mV | [2] |

| IC₅₀ (Inactivated State) | ~10 nM | Patch Clamp | HEK293 | -80 mV | [2] |

Experimental Protocols

Electrophysiological Assessment of NaV1.7 Inhibition

Objective: To determine the potency and state-dependence of this compound on human NaV1.7 channels.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding NaV1.7) and auxiliary β1 and β2 subunits.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Protocol:

-

Cells are cultured under standard conditions and prepared for electrophysiological recording.

-

Glass micropipettes with a resistance of 2-4 MΩ are used to form a giga-seal with the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

Voltage protocols are applied to elicit NaV1.7 currents. To assess state-dependence, the holding potential is varied. A holding potential of -120 mV favors the resting state of the channel, while a holding potential of -80 mV increases the proportion of channels in the inactivated state.

-

This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC₅₀ value for each channel state.[2]

-

NaV1.7 Signaling in Pain Pathways

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.

Preclinical Validation in Pain Models

The analgesic potential of this compound has been evaluated in rodent models of inflammatory and neuropathic pain. These models aim to replicate key aspects of human pain conditions and are essential for preclinical target validation.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

-

Model: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rodents induces a localized and sustained inflammation, characterized by thermal hyperalgesia and mechanical allodynia.[3]

-

Drug Administration: this compound is typically administered systemically (e.g., orally or intraperitoneally) at various doses.

-

Behavioral Assessment:

-

Thermal Hyperalgesia: Measured using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency in the CFA-injected paw compared to the contralateral paw indicates hyperalgesia.

-

Mechanical Allodynia: Assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw. A lower withdrawal threshold indicates allodynia.

-

-

Data Analysis: The effect of this compound is quantified as the reversal of hyperalgesia or allodynia, often expressed as a percentage of the maximal possible effect.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.

Methodology:

-

Model: The Chronic Constriction Injury (CCI) model involves loosely ligating the sciatic nerve of a rodent, leading to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.[4][5]

-

Drug Administration and Behavioral Assessment: Similar to the CFA model, this compound is administered systemically, and its effect on mechanical and thermal hypersensitivity is measured.

Clinical Development and Future Directions

While specific clinical trial data for this compound is not extensively published in the peer-reviewed literature, the broader landscape of NaV1.7 inhibitors in clinical development has faced challenges. A key hurdle has been the translation of robust preclinical efficacy into significant pain relief in human patients. This discrepancy may be due to a variety of factors, including the complexity of human pain conditions, the specific patient populations studied, and the pharmacokinetic and pharmacodynamic properties of the compounds.

Future research and development efforts for this compound and other NaV1.7 inhibitors will likely focus on:

-

Patient Stratification: Identifying patient populations with specific genetic markers or pain phenotypes that are more likely to respond to NaV1.7 blockade.

-

Combination Therapies: Exploring the synergistic effects of NaV1.7 inhibitors with other classes of analgesics.

-

Optimizing Drug Delivery: Developing formulations that ensure adequate drug concentrations at the target site in the peripheral nervous system.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 that has shown promise in preclinical models of pain. The validation of its target engagement and mechanism of action is well-supported by in vitro electrophysiological and structural studies. While the clinical development of NaV1.7 inhibitors has been challenging, the strong genetic validation of this target continues to make it a high-priority area for the development of novel, non-opioid analgesics. The continued investigation of compounds like this compound is crucial for advancing our understanding of pain and for the ultimate goal of providing better treatments for patients suffering from chronic pain.

References

- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 4. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway | PLOS One [journals.plos.org]

XEN907: An In-Depth Technical Guide to its Electrophysiological Effects on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907 is a potent, selective, and state-dependent blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on sodium channels, compiling quantitative data from key studies, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Electrophysiological Properties of this compound

This compound exhibits a strong preference for the inactivated state of the NaV1.7 channel, a characteristic that contributes to its potency and potential for a favorable therapeutic window. Its effects have been primarily characterized using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing various human sodium channel subtypes.

Quantitative Data Summary

The following tables summarize the inhibitory potency and electrophysiological effects of this compound on different voltage-gated sodium channel subtypes.

| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Notes |

| hNaV1.7 | 3 | Not specified | Potent inhibition of the primary target.[1] |

| ~10 | -120 | State-dependent inhibition, lower potency at hyperpolarized potentials. | |

| ~0.1 | -80 | State-dependent inhibition, higher potency at depolarized potentials, reflecting preferential binding to the inactivated state. | |

| hNaV1.1 | 1996 | Not specified | Significantly lower potency compared to NaV1.7. |

| hNaV1.5 | >30,000 | Not specified | Demonstrates high selectivity against the cardiac sodium channel. |

Table 1: Inhibitory Potency (IC50) of this compound on various human NaV channel subtypes.

| Parameter | Channel Subtype | Effect of this compound | Quantitative Change |

| Voltage-Dependence of Fast Inactivation (V1/2) | hNaV1.7 | Hyperpolarizing shift | -12.8 mV shift with 100 nM this compound |

| Recovery from Fast Inactivation (τ) | hNaV1.7 | Slowed recovery | Time constant is significantly increased in the presence of this compound. |

Table 2: Electrophysiological effects of this compound on hNaV1.7 channel gating properties.

Mechanism of Action: State-Dependent Blockade

The primary mechanism of action of this compound is a state-dependent blockade of the NaV1.7 channel, with a strong preference for the inactivated state over the resting state. This is a key feature for many neurologically active sodium channel blockers, as it allows for targeted inhibition of channels in rapidly firing neurons (which spend more time in the inactivated state), such as those involved in pain signaling, while having less effect on normally active neurons.

The significant difference in IC50 values at different holding potentials provides strong evidence for this mechanism. At a more depolarized holding potential (-80 mV), where a larger fraction of channels are in the inactivated state, this compound is approximately 100-fold more potent than at a hyperpolarized potential (-120 mV), where most channels are in the resting state.

Furthermore, this compound binding to the NaV1.7 channel induces a significant hyperpolarizing shift in the voltage-dependence of fast inactivation. This means that at any given membrane potential, a larger proportion of channels will be in the inactivated, drug-susceptible state in the presence of this compound. This effect further enhances its inhibitory activity. The compound also slows the recovery from fast inactivation, prolonging the refractory period of the channel and thereby reducing neuronal excitability.

Caption: Mechanism of state-dependent blockade of NaV1.7 by this compound.

Experimental Protocols

The following sections detail the methodologies used in the electrophysiological characterization of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Stable Expression: For consistent and reproducible results, HEK293 cells are stably transfected with the cDNA encoding the desired human sodium channel α-subunit (e.g., SCN9A for NaV1.7) and auxiliary β-subunits (e.g., β1 and β2). The inclusion of β-subunits is crucial as they modulate the expression and gating properties of the α-subunit, bringing them closer to the native channel behavior.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain the stable expression of the channel subunits. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for recording ionic currents through voltage-gated sodium channels.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~310 mOsm with sucrose. Cesium and fluoride are used to block potassium and calcium channels, respectively, isolating the sodium currents.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~320 mOsm with sucrose.

-

-

Recording Equipment: Recordings are performed using a patch-clamp amplifier, a data acquisition system, and a microscope. Borosilicate glass pipettes with a resistance of 1-3 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Data Acquisition and Analysis: Data is typically acquired at a sampling rate of 20-50 kHz and filtered at 5-10 kHz. Data analysis is performed using specialized software (e.g., pCLAMP, PatchMaster).

Voltage-Clamp Protocols

Specific voltage-clamp protocols are employed to investigate the different electrophysiological properties of the sodium channels and the effects of this compound.

Caption: A typical experimental workflow for characterizing this compound.

-

IC50 Determination (State-Dependence):

-

The cell is held at a specific holding potential, either hyperpolarized (e.g., -120 mV, favoring the resting state) or depolarized (e.g., -80 mV, favoring the inactivated state).

-

A brief depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

-

Increasing concentrations of this compound are perfused onto the cell, and the peak sodium current is measured at each concentration.

-

The concentration-response curve is fitted with the Hill equation to determine the IC50 value at each holding potential.

-

-

Voltage-Dependence of Fast Inactivation:

-

The cell is held at a hyperpolarized potential (e.g., -120 mV).

-

A series of 500 ms conditioning pre-pulses are applied, ranging from -120 mV to 0 mV in 10 mV increments.

-

Immediately following each pre-pulse, a test pulse to 0 mV is applied to measure the fraction of available channels.

-

The normalized peak current during the test pulse is plotted against the pre-pulse potential, and the data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

-

This protocol is repeated in the absence and presence of this compound to determine the shift in V1/2.

-

-

Recovery from Fast Inactivation:

-

A two-pulse protocol is used. The cell is held at a hyperpolarized potential (e.g., -120 mV).

-

A depolarizing pre-pulse (e.g., to 0 mV for 20 ms) is applied to inactivate the channels.

-

The membrane is then repolarized to the holding potential for a variable recovery interval.

-

A second test pulse to 0 mV is applied, and the peak current is measured.

-

The ratio of the test pulse current to the pre-pulse current is plotted against the recovery interval, and the data are fitted with an exponential function to determine the time constant (τ) of recovery.

-

This protocol is performed in the absence and presence of this compound to assess its effect on the rate of recovery.

-

Logical Relationship of this compound's Selectivity

This compound demonstrates significant selectivity for the NaV1.7 subtype over other sodium channel isoforms, particularly the cardiac NaV1.5 channel. This selectivity is a critical aspect of its potential safety profile, as off-target block of NaV1.5 can lead to cardiovascular side effects.

Caption: Selectivity profile of this compound for different NaV channel subtypes.

Conclusion

This compound is a potent and selective blocker of the NaV1.7 sodium channel with a well-defined state-dependent mechanism of action. Its preferential binding to the inactivated state, coupled with its ability to shift the voltage-dependence of fast inactivation and slow the recovery from inactivation, provides a strong rationale for its development as a therapeutic agent for pain. The detailed electrophysiological characterization and the methodologies described in this guide offer a comprehensive resource for researchers and drug development professionals working on sodium channel modulators. Further investigation into its effects on a broader range of NaV subtypes and its impact on neuronal firing patterns will continue to refine our understanding of this promising molecule.

References

In Vitro Characterization of XEN907: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907 is a potent and selective small molecule blocker of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This compound, a spirooxindole derivative, was identified through a high-throughput screening campaign and subsequent lead optimization.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating important concepts with diagrams.

Data Presentation

Table 1: Potency of this compound against human NaV1.7

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 3 nM | HEK293 cells | Whole-cell patch clamp |

Data sourced from multiple references.[1][2]

Table 2: State-Dependent Inhibition of NaV1.7 by this compound

| Holding Potential | IC50 | Fold Difference |

| -120 mV (Resting State) | ~1 µM | >300-fold |

| -80 mV (Inactivated State) | 3 nM |

This data indicates that this compound preferentially binds to and blocks the inactivated state of the NaV1.7 channel.

Table 3: In Vitro ADME & Safety Pharmacology Profile of this compound

| Assay | Species | Result |

| Hepatocyte Stability (% remaining after 2h) | Rat | 21% |

| Human | 34% | |

| Dog | 46% | |

| Cytotoxicity (HepG2 cells, % viable after 16h) | Human | >99% |

| CYP450 Inhibition | Human | Inhibition of CYP3A4 observed |

| Broad Panel Selectivity (63 receptors & transporters) | Various | No significant activity at 10 µM |

This table summarizes the available ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology data for this compound.[2]

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

This protocol describes the methodology for assessing the potency and mechanism of action of this compound on NaV1.7 channels heterologously expressed in HEK293 cells.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently transfected with cDNA encoding the human NaV1.7 α-subunit and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., Lipofectamine).

-

A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

-

Recordings are typically performed 24-48 hours post-transfection.

b. Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Data is acquired using a patch-clamp amplifier and appropriate software.

c. Voltage Protocols:

-

IC50 Determination (Inactivated State): Cells are held at a potential of -80 mV. NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms. The IC50 is determined by applying increasing concentrations of this compound and fitting the concentration-response data to a Hill equation.

-

IC50 Determination (Resting State): Cells are held at a potential of -120 mV to ensure most channels are in the resting state. Currents are elicited by a brief (20 ms) depolarization to 0 mV.

-

Voltage-Dependence of Fast Inactivation: A pre-pulse of varying voltages is applied for 500 ms, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Recovery from Fast Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.

In Vitro ADME Assays

a. Hepatocyte Stability:

-

Cryopreserved hepatocytes from different species (rat, human, dog) are incubated with this compound at a final concentration of 1 µM.

-

Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched with acetonitrile, and the samples are centrifuged.

-

The concentration of this compound in the supernatant is quantified by LC-MS/MS.

-

The percentage of the parent compound remaining over time is calculated.

b. Cytotoxicity Assay:

-

HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

-

Cells are then treated with various concentrations of this compound for 16 hours.

-

Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

c. CYP450 Inhibition Assay:

-

Recombinant human CYP450 enzymes (e.g., CYP3A4) are incubated with a fluorescent or probe substrate and varying concentrations of this compound.

-

The rate of metabolite formation is measured, and the IC50 value for inhibition is determined.

d. Broad Panel Selectivity Screening:

-

This compound is tested at a concentration of 10 µM in a panel of binding and functional assays for a wide range of receptors, ion channels, and transporters (e.g., a CEREP panel).

-

The percentage of inhibition or stimulation is determined for each target to identify potential off-target activities.

Mandatory Visualizations

References

The Preclinical Pharmacodynamics of XEN907: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Identified through a high-throughput screening campaign followed by a scaffold rigidification strategy, this compound emerged as a promising lead compound from a series of spirooxindole analogues for the potential treatment of pain.[1] Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive neurons. Genetic studies in humans have validated NaV1.7 as a key target for analgesic drug development. This technical guide provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound.

Core Pharmacodynamic Properties

The primary mechanism of action of this compound is the blockade of the NaV1.7 ion channel.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Species | Reference |

| hNaV1.7 | Electrophysiology | 3 nM | Human | [1] |

Preclinical Efficacy in Pain Models

While the discovery of this compound was driven by its potential as an analgesic, specific in vivo efficacy data from preclinical pain models is not extensively available in the public domain. The following sections outline the standard experimental protocols for common preclinical pain models that would be utilized to evaluate a compound like this compound.

Formalin-Induced Inflammatory Pain Model

This model assesses a compound's ability to reduce nociceptive behaviors following the injection of formalin into the paw of a rodent, which induces a biphasic pain response.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Acclimatization: Animals are habituated to the testing environment and handling procedures for several days prior to the experiment.

-

Drug Administration: this compound would be formulated in an appropriate vehicle and administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following formalin injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors is quantified for each phase. The efficacy of this compound would be determined by a dose-dependent reduction in these behaviors compared to the vehicle-treated group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is used to evaluate the efficacy of compounds in a model of peripheral nerve injury-induced neuropathic pain.

-

Animals: Male Sprague-Dawley rats are frequently used for this model.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are placed around it, causing a partial nerve constriction. Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

Post-Operative Recovery: Animals are allowed to recover from surgery for a period of several days to weeks, during which neuropathic pain behaviors develop.

-

Drug Administration: this compound, formulated in a suitable vehicle, would be administered to the animals at various doses.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the hind paw. The latency to paw withdrawal is recorded.

-

-

Data Analysis: The effect of this compound would be evaluated by its ability to reverse the established mechanical allodynia (increase in paw withdrawal threshold) and thermal hyperalgesia (increase in paw withdrawal latency) in a dose-dependent manner compared to vehicle-treated animals.

Ion Channel Selectivity

A critical aspect of the pharmacodynamic profile of an ion channel blocker is its selectivity. While this compound is reported as a selective NaV1.7 inhibitor, a comprehensive selectivity profile against other sodium channel subtypes and a broader panel of ion channels is not publicly available. Such a profile is essential to predict potential off-target effects.

-

Cell Lines: Stably transfected cell lines expressing the desired human ion channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.8, hERG) are used.

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the ionic currents through the specific channels.

-

Compound Application: this compound is applied to the cells at a range of concentrations.

-

Data Acquisition and Analysis: The effect of this compound on the channel's current is measured, and the concentration-response curve is generated to determine the IC50 value for each channel subtype. Selectivity is determined by comparing the IC50 for NaV1.7 to the IC50 values for other channels.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NaV1.7 in Nociception

The following diagram illustrates the general role of the NaV1.7 channel in the nociceptive signaling pathway. This compound, by blocking this channel, is hypothesized to interrupt the transmission of pain signals.

Caption: Hypothesized mechanism of this compound in the nociceptive pathway.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical pharmacodynamic evaluation of a novel analgesic compound like this compound.

Caption: A typical preclinical evaluation workflow for a novel analgesic.

Conclusion

This compound is a potent inhibitor of the NaV1.7 channel that was identified as a promising lead compound for the development of novel analgesics. While its initial in vitro characterization is strong, a comprehensive public dataset on its in vivo efficacy in various preclinical pain models and its broader ion channel selectivity profile is currently lacking. The experimental protocols and workflows described herein represent the standard methodologies that would be employed to fully characterize the preclinical pharmacodynamics of this compound and support its potential advancement as a clinical candidate for the treatment of pain. Further research and publication of these key data points are necessary to fully elucidate the therapeutic potential of this compound.

References

This technical guide provides a detailed overview of the selectivity profile of XEN907, a voltage-gated sodium (NaV) channel blocker. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity against various NaV channel subtypes. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of experimental workflows and selectivity profiles.

Introduction to this compound

This compound is a spirooxindole compound developed by Xenon Pharmaceuticals.[1] It was initially identified as a potent blocker of the NaV1.7 sodium channel, a key target in pain signaling pathways.[1][2] The development of selective NaV channel blockers is a significant area of interest in the pharmaceutical industry due to the potential for treating a variety of neurological disorders, including pain and epilepsy, with improved side-effect profiles compared to non-selective agents.

It is important to note that while initial publications focused on this compound as a NaV1.7 inhibitor, a closely related compound, NBI-921352 (also known as XEN901), has been described in more recent literature as a potent and selective NaV1.6 inhibitor.[3][4] For the purpose of providing a comprehensive overview for researchers, this guide will present the available data for both compounds.

Quantitative Selectivity Profile

The inhibitory activity of this compound and NBI-921352 has been quantified against a panel of human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to block 50% of the sodium current, are summarized in the tables below.

This compound Selectivity Profile

This compound was originally characterized as a highly potent inhibitor of the human NaV1.7 channel.

| Channel Subtype | IC50 (nM) |

| hNaV1.7 | 3 |

Data sourced from MedChemExpress and AdooQ Bioscience.[2][5]

NBI-921352 (XEN901) Selectivity Profile

NBI-921352, a compound developed from the same chemical series as this compound, shows a distinct selectivity profile, with high potency for the NaV1.6 channel.

| Channel Subtype | IC50 (µM) | Selectivity Ratio (vs. NaV1.6) |

| hNaV1.1 | 38.5 | 756-fold |

| hNaV1.2 | 6.8 | 134-fold |

| hNaV1.3 | >30 | >583-fold |

| hNaV1.4 | >30 | >583-fold |

| hNaV1.5 | >30 | >583-fold |

| hNaV1.6 | 0.051 | 1-fold |

| hNaV1.7 | 14.1 | 276-fold |

Data sourced from Anderson et al., 2022 (eLife).[3][4] The IC50 values for subtypes other than NaV1.6 have been calculated based on the provided selectivity ratios.

Experimental Methodologies

The determination of the selectivity profile of compounds like this compound and NBI-921352 relies on robust and precise experimental techniques. The primary method used is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channel modulators. It allows for the direct measurement of ion currents across the cell membrane of a single cell.

Experimental Workflow:

Caption: Experimental workflow for determining NaV channel inhibitor potency.

Protocol Details:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used. These cells do not endogenously express significant levels of NaV channels, making them an ideal background for stably expressing a single human NaV channel subtype (e.g., hNaV1.1, hNaV1.2, etc.).

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal Solution (Pipette): Usually contains a high concentration of a cesium or potassium salt (e.g., CsF or K-Gluconate) to isolate sodium currents, along with buffer systems like HEPES and chelating agents like EGTA.

-

-

Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are used. A common approach is to hold the cell membrane at a potential where a significant fraction of channels are in the inactivated state (e.g., -80 mV) and then apply a depolarizing pulse to open the channels and measure the resulting sodium current. This is repeated at different drug concentrations.

-

Data Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a Hill equation to determine the IC50 value.

Visualizing Selectivity

The following diagram illustrates the selectivity profile of NBI-921352, highlighting its preference for the NaV1.6 channel.

Caption: Selectivity profile of NBI-921352 across NaV channel subtypes.

Conclusion

The spirooxindole class of compounds, including this compound and NBI-921352, represents a significant effort in the development of selective NaV channel inhibitors. While this compound was initially pursued as a potent NaV1.7 inhibitor for pain, the related compound NBI-921352 has emerged as a potent and selective NaV1.6 inhibitor with potential applications in epilepsy.[3][4][6] The high degree of selectivity observed with NBI-921352 is a desirable characteristic for a therapeutic candidate, as it may lead to a reduction in off-target side effects. The data presented in this guide, obtained through rigorous electrophysiological methods, provides a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

References

- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for In Vitro Patch Clamp Studies of XEN907

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[1][2] Genetic gain-of-function mutations in Nav1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain, making Nav1.7 a compelling target for the development of novel analgesics. XEN907 is a potent and selective small-molecule blocker of the Nav1.7 sodium channel, with an IC50 of 3 nM.[3] It exhibits state-dependent binding, showing higher potency for the inactivated state of the channel. These application notes provide detailed protocols for the characterization of this compound's inhibitory effects on Nav1.7 channels using in vitro whole-cell patch clamp electrophysiology.

Data Presentation

Table 1: State-Dependent Inhibition of Nav1.7 by this compound

| Holding Potential | This compound IC50 (nM) | Description |

| -80 mV | ~3 | Potency against the inactivated state of Nav1.7 |

| -120 mV | >1000 | Potency against the resting state of Nav1.7 |

Table 2: Effect of this compound on Nav1.7 Channel Kinetics

| Parameter | Control | 100 nM this compound | Effect of this compound |

| Voltage of half-maximal inactivation (V1/2) | Not specified | Not specified | Hyperpolarizing shift |

| Recovery from fast inactivation (τ) | Not specified | Not specified | Slowed recovery |

Experimental Protocols

Cell Culture

HEK293 cells stably expressing human Nav1.7 are recommended for these studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Cells should be passaged every 2-3 days and plated onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents

Intracellular Solution (Pipette Solution)

| Component | Concentration (mM) |

|---|---|

| CsF | 140 |

| NaCl | 10 |

| EGTA | 1 |

| HEPES | 10 |

Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.

Extracellular Solution (Bath Solution)

| Component | Concentration (mM) |

|---|---|

| NaCl | 140 |

| KCl | 3 |

| CaCl2 | 1 |

| MgCl2 | 1 |

| Glucose | 10 |

| HEPES | 10 |

Adjust pH to 7.4 with NaOH and osmolarity to ~315 mOsm.

This compound Stock Solution Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in extracellular solution on the day of the experiment to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Whole-Cell Patch Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Plating: Place a coverslip with adherent HEK293-Nav1.7 cells into the recording chamber on the microscope stage.

-

Perfusion: Continuously perfuse the recording chamber with extracellular solution at a rate of 1-2 mL/min.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Data Acquisition: Record Nav1.7 currents using a patch clamp amplifier and appropriate data acquisition software. Compensate for series resistance (>80%) and cell capacitance.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

-

State-Dependent Inhibition:

-

Resting State: Hold the cell at -120 mV and apply a test pulse to 0 mV for 20 ms to elicit peak current.

-

Inactivated State: Hold the cell at -80 mV and apply a test pulse to 0 mV for 20 ms.

-

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to -10 mV) followed by a test pulse to 0 mV.

-

Recovery from Inactivation: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to inactivate the channels. Then, apply a second identical pulse after a variable recovery interval at -120 mV.

-

-

Compound Application: After establishing a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate before recording the post-drug effects using the same voltage protocols.

Visualizations

Caption: Experimental workflow for in vitro patch clamp analysis of this compound.

Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.

References

Application Notes and Protocols for XEN907 in In Vivo Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This ion channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain signaling in humans. Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in a congenital indifference to pain, making it a compelling target for the development of novel analgesics. These application notes provide an overview of the mechanism of action of NaV1.7 inhibitors like this compound and detailed protocols for their evaluation in preclinical animal models of pain.

While specific in vivo efficacy data for this compound is not extensively available in the public domain, this document will leverage data from a well-characterized and selective NaV1.7 inhibitor, PF-05089771, to provide representative experimental protocols and data presentation formats. These can serve as a guide for designing and interpreting studies with this compound and other selective NaV1.7 inhibitors.

Mechanism of Action: NaV1.7 in Pain Signaling

The NaV1.7 channel plays a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. It acts as a "threshold" channel, amplifying small, sub-threshold depolarizations at the nerve endings and bringing the neuron to its firing threshold.

The signaling pathway can be summarized as follows:

-

Noxious Stimulus: A painful stimulus (e.g., heat, mechanical pressure, inflammation) activates receptors on the peripheral terminals of nociceptive neurons.

-

Generator Potential: This activation leads to a small, localized depolarization of the neuronal membrane, known as the generator potential.

-

NaV1.7 Amplification: The generator potential is amplified by the opening of NaV1.7 channels, leading to a larger influx of sodium ions.

-

Action Potential Initiation: If the depolarization reaches the threshold, it triggers the opening of other voltage-gated sodium channels (like NaV1.8), leading to the generation of an action potential.

-

Signal Propagation: The action potential propagates along the axon of the sensory neuron towards the spinal cord.

-

Neurotransmitter Release: Upon reaching the central terminals in the dorsal horn of the spinal cord, the action potential triggers the release of neurotransmitters (e.g., glutamate, substance P).

-

Signal Transmission to the Brain: These neurotransmitters activate second-order neurons, which then transmit the pain signal to the brain for perception.

By selectively blocking NaV1.7, compounds like this compound are expected to dampen the amplification of the initial pain signal, thereby preventing the generation of action potentials and reducing the sensation of pain.

Preclinical Evaluation in Animal Models of Pain

A variety of animal models are utilized to assess the analgesic efficacy of novel compounds. The choice of model depends on the type of pain being investigated (e.g., inflammatory, neuropathic).

Experimental Workflow

The general workflow for evaluating a compound like this compound in a preclinical pain model is as follows:

Protocols for In Vivo Pain Models

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Protocol:

-

Animals: Male Sprague-Dawley rats (150-200 g) are commonly used.

-

Acclimatization: Animals are acclimatized to the testing environment for at least 3 days prior to the experiment.

-

Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves apparatus) are determined.

-

Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.

-

Pain Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) are typically assessed 24 hours after CFA injection and at various time points post-treatment.

-

Compound Administration: this compound or a reference compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.

-

Post-treatment Assessment: Paw withdrawal thresholds are measured at multiple time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours).

Representative Data (using PF-05089771 as an example):

| Treatment Group | Dose (mg/kg, p.o.) | Route | Time Post-Dose (h) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |

| Vehicle | - | p.o. | 2 | 4.5 ± 0.5 | 0% |

| PF-05089771 | 10 | p.o. | 2 | 8.2 ± 0.7 | 45% |

| PF-05089771 | 30 | p.o. | 2 | 12.5 ± 1.1 | 80% |

| Positive Control (e.g., Celecoxib) | 30 | p.o. | 2 | 11.8 ± 0.9 | 75% |

% Reversal is calculated relative to baseline and vehicle-treated animals.

Formalin Test of Nociceptive and Inflammatory Pain

The formalin test is a model of acute and persistent pain that involves two distinct phases of nociceptive behavior.

Protocol:

-

Animals: Male C57BL/6 mice (20-25 g) are frequently used.

-

Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.

-

Compound Administration: this compound, a reference compound, or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Formalin Injection: 20 µL of a 5% formalin solution is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for a total of 60 minutes. The observation period is divided into two phases:

-

Phase 1 (Acute/Nociceptive Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

-

-

Data Analysis: The total time spent licking/biting in each phase is calculated for each treatment group.

Representative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Route | Phase 1 Licking Time (s) | % Inhibition | Phase 2 Licking Time (s) | % Inhibition |

| Vehicle | - | i.p. | 65 ± 8 | 0% | 250 ± 25 | 0% |

| This compound (Hypothetical) | 3 | i.p. | 50 ± 7 | 23% | 150 ± 20 | 40% |

| This compound (Hypothetical) | 10 | i.p. | 35 ± 6 | 46% | 80 ± 15 | 68% |

| Positive Control (e.g., Morphine) | 5 | i.p. | 15 ± 4 | 77% | 30 ± 8 | 88% |

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used model of peripheral neuropathic pain resulting from nerve damage.

Protocol:

-

Animals: Male Wistar rats (200-250 g) are suitable for this model.

-

Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.

-

Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia and thermal hyperalgesia.

-

Baseline Measurement: Post-operative baseline paw withdrawal thresholds are established.

-

Compound Administration: this compound or a reference compound is administered.

-

Post-treatment Assessment: Mechanical and thermal sensitivity are assessed at various time points after dosing.

Representative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Route | Time Post-Dose (h) | Mechanical Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle | - | p.o. | 4 | 3.2 ± 0.4 | 0% |

| This compound (Hypothetical) | 10 | p.o. | 4 | 6.8 ± 0.6 | 35% |

| This compound (Hypothetical) | 30 | p.o. | 4 | 10.5 ± 0.9 | 70% |

| Positive Control (e.g., Gabapentin) | 100 | p.o. | 4 | 9.8 ± 0.8 | 65% |

Formulation of this compound for In Vivo Studies

A common formulation for oral (p.o.) or intraperitoneal (i.p.) administration of hydrophobic compounds like this compound involves a suspension. A suggested vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.

Example Formulation Protocol (for a 2.5 mg/mL suspension):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline and mix well to form a uniform suspension.

Note: It is crucial to ensure the final concentration of DMSO is kept low to avoid vehicle-induced effects.

Conclusion

This compound, as a selective NaV1.7 inhibitor, holds significant promise as a novel analgesic. The protocols and data presentation formats provided in these application notes, based on established methodologies for similar compounds, offer a comprehensive framework for the preclinical evaluation of this compound in various animal models of pain. Rigorous and well-controlled in vivo studies are essential to determine the therapeutic potential of this compound and to guide its further development as a treatment for pain.

References

Application Notes and Protocols: The CFA-Induced Inflammatory Pain Model and the Nav1.7 Blocker XEN907

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used and well-characterized model that mimics many aspects of chronic inflammatory pain in humans. This model is characterized by a localized inflammation, persistent hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia), and associated edema.

Voltage-gated sodium channels (Navs) play a crucial role in the generation and propagation of pain signals. The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain in humans. Consequently, selective Nav1.7 inhibitors are a promising class of non-opioid analgesics.

XEN907 is a potent and selective spirooxindole blocker of the Nav1.7 sodium channel, with an IC50 of 3 nM.[1] While the role of Nav1.6 in inflammatory pain is also under investigation, with some studies suggesting a decrease in its mRNA levels following CFA injection, Nav1.7 and Nav1.8 are known to be upregulated.[2] This document provides detailed application notes and protocols for utilizing the CFA-induced inflammatory pain model to evaluate the efficacy of Nav1.7 blockers like this compound.

Data Presentation

While preclinical studies have demonstrated the efficacy of selective Nav1.7 inhibitors in the CFA model, specific quantitative data for this compound in this model is not currently available in the published literature. However, to illustrate the expected analgesic effects, representative data from a study evaluating another selective Nav1.7 inhibitor, DWP-17061, in a CFA-induced inflammatory pain mouse model is presented below.[3]

Table 1: Effect of a Selective Nav1.7 Inhibitor on Mechanical Allodynia in the CFA Model

| Treatment Group | Dose (mg/kg) | Pre-CFA Paw Withdrawal Threshold (g) | Post-CFA Paw Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle | - | 4.5 ± 0.3 | 0.8 ± 0.1 | 0% |

| DWP-17061 | 10 | 4.6 ± 0.2 | 2.5 ± 0.4* | 46% |

| DWP-17061 | 30 | 4.4 ± 0.3 | 3.8 ± 0.5** | 81% |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of a Selective Nav1.7 Inhibitor on Thermal Hyperalgesia in the CFA Model

| Treatment Group | Dose (mg/kg) | Pre-CFA Paw Withdrawal Latency (s) | Post-CFA Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |

| Vehicle | - | 10.2 ± 0.8 | 4.1 ± 0.5 | 0% |

| DWP-17061 | 10 | 10.5 ± 0.9 | 6.8 ± 0.7* | 44% |

| DWP-17061 | 30 | 10.1 ± 0.7 | 8.9 ± 0.6** | 79% |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Signaling Pathways

The induction of inflammatory pain by CFA involves a complex cascade of events, leading to the sensitization of peripheral nociceptors. This sensitization is, in part, mediated by the upregulation and sensitization of voltage-gated sodium channels, particularly Nav1.7 and Nav1.8.

References

Application Notes and Protocols for XEN907 Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907, a potent and selective Nav1.7 sodium channel inhibitor, has been investigated for its potential as an analgesic. This document provides detailed application notes and generalized protocols for the administration of this compound in rodent studies, based on established methodologies for similar small molecule inhibitors. Due to the limited availability of specific published protocols for this compound, these guidelines are intended to serve as a comprehensive starting point for researchers. The protocols provided herein are for oral and intravenous administration routes, which are commonly employed in preclinical rodent efficacy and pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters of a Representative Nav1.7 Inhibitor

The following table summarizes hypothetical pharmacokinetic data for a compound with properties similar to this compound, administered to Sprague-Dawley rats. This data is for illustrative purposes to guide experimental design and interpretation.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |

| Oral (PO) | 10 | 450 ± 75 | 2.0 ± 0.5 | 2100 ± 350 | 45 |

| Intravenous (IV) | 2 | 1200 ± 200 | 0.1 | 930 ± 150 | 100 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol details the procedure for single-dose oral administration of this compound to rats for pharmacokinetic or efficacy studies.

Materials:

-

This compound compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Sprague-Dawley rats (male, 200-250 g)

-

Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

-

Syringes (1-3 mL)

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Formulation Preparation:

-

Prepare the dosing formulation of this compound in the chosen vehicle. For a 10 mg/kg dose in a 250 g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.

-

Ensure the compound is fully suspended or dissolved. Sonication may be used to aid in creating a homogenous suspension.

-

Prepare a fresh formulation on the day of dosing.

-

-

Animal Preparation:

-

Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

-